N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine
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Overview
Description
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is an organic compound with the molecular formula C15H22F3N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine typically involves the alkylation of an appropriate amine precursor with a butyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the butyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. It may modulate the activity of neurotransmitter systems by binding to specific receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphenethylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-Butylphenethylamine: Lacks the dimethylamino group, affecting its reactivity and biological activity.
Trifluoromethylphenethylamine: Similar structure but without the butyl and dimethylamino groups.
Uniqueness
N-Butyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
74051-03-9 |
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Molecular Formula |
C15H22F3N |
Molecular Weight |
273.34 g/mol |
IUPAC Name |
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine |
InChI |
InChI=1S/C15H22F3N/c1-4-5-9-19(3)12(2)10-13-7-6-8-14(11-13)15(16,17)18/h6-8,11-12H,4-5,9-10H2,1-3H3 |
InChI Key |
HPMVXMNPSHKAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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